2,5-Diphenylhexane-2,5-diol
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Overview
Description
2,5-Diphenylhexane-2,5-diol is an organic compound with the molecular formula C18H22O2. It is characterized by the presence of two phenyl groups attached to a hexane backbone, with hydroxyl groups at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Diphenylhexane-2,5-diol can be synthesized through several methods. One common approach involves the reaction of hexane-2,5-dione with phenylmagnesium bromide in tetrahydrofuran (THF) to form the diol. This reaction typically requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diphenylhexane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of hexane derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
2,5-Diphenylhexane-2,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-diphenylhexane-2,5-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The phenyl groups can participate in π-π interactions, affecting the compound’s overall behavior in chemical and biological systems .
Comparison with Similar Compounds
1,1,4,4-Tetraphenylbutane-1,4-diol: Similar structure but with four phenyl groups.
2,5-Diphenylhexane: Lacks the hydroxyl groups present in 2,5-diphenylhexane-2,5-diol.
Uniqueness: this compound is unique due to the presence of both phenyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields .
Properties
CAS No. |
24434-16-0 |
---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2,5-diphenylhexane-2,5-diol |
InChI |
InChI=1S/C18H22O2/c1-17(19,15-9-5-3-6-10-15)13-14-18(2,20)16-11-7-4-8-12-16/h3-12,19-20H,13-14H2,1-2H3 |
InChI Key |
LHCSOKRLJDFKIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)(C1=CC=CC=C1)O)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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